molecular formula C29H42O10 B1256440 12-Dehydroxyghalakinoside

12-Dehydroxyghalakinoside

Cat. No.: B1256440
M. Wt: 550.6 g/mol
InChI Key: HIFCBBCVEWARQA-KQERWQABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Dehydroxyghalakinoside is a cardenolide glycoside first isolated from the roots of Pergularia tomentosa (Asclepiadaceae family) alongside other cardenolides such as ghalakinoside, 6′-dehydroxyghalakinoside, and calactin . It has also been identified in Salsola tetragona (Amaranthaceae family), highlighting its distribution across plant families . Structurally, it is characterized by the absence of a hydroxyl group at position 12 compared to its parent compound, ghalakinoside (Figure 1). The compound was elucidated using 1D/2D-NMR and ESIMS, confirming its glycosidic linkage and aglycone core .

Biological studies demonstrate that this compound induces apoptotic cell death in Kaposi’s sarcoma cells, a property shared with other cardenolides isolated from Pergularia tomentosa .

Properties

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

3-[(1S,3R,5S,7S,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14-bis(hydroxymethyl)-18-methyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

InChI

InChI=1S/C29H42O10/c1-26-6-4-19-20(28(26,34)7-5-18(26)15-8-24(33)36-13-15)3-2-16-9-21-22(11-27(16,19)14-31)39-29(35)23(32)10-17(12-30)37-25(29)38-21/h8,16-23,25,30-32,34-35H,2-7,9-14H2,1H3/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26+,27+,28-,29-/m0/s1

InChI Key

HIFCBBCVEWARQA-KQERWQABSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(C[C@@H]6[C@@H](C5)O[C@H]7[C@@](O6)([C@@H](C[C@H](O7)CO)O)O)CO

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CC6C(C5)OC7C(O6)(C(CC(O7)CO)O)O)CO

Synonyms

12-dehydroxyghalakinoside

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

12-Dehydroxyghalakinoside belongs to a class of cardenolides with modifications in hydroxylation patterns on the aglycone (steroid backbone) or sugar moieties. Key structural analogs include:

Ghalakinoside: The parent compound, retaining a hydroxyl group at position 12.

6′-Dehydroxyghalakinoside: Lacks a hydroxyl group at the 6′ position of the sugar moiety instead of the aglycone.

Calactin: Features a distinct glycosylation pattern (3′-O-β-D-glucopyranosyl group) and is a well-studied cardenolide with cytotoxic properties.

Functional Implications of Structural Differences

  • Position of Dehydroxylation: The absence of a hydroxyl group at C12 (aglycone) in this compound may alter its binding affinity to Na+/K+-ATPase compared to ghalakinoside. In contrast, 6′-dehydroxyghalakinoside’s modification on the sugar moiety likely affects solubility and membrane permeability .
  • Biological Potency: While all compounds from P.

Taxonomic Distribution

This compound is notable for its occurrence in both Asclepiadaceae and Amaranthaceae families, whereas most cardenolides are restricted to Asclepiadaceae and Apocynaceae . This broader distribution suggests evolutionary adaptability in biosynthesis pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Dehydroxyghalakinoside
Reactant of Route 2
12-Dehydroxyghalakinoside

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